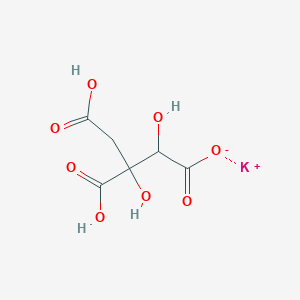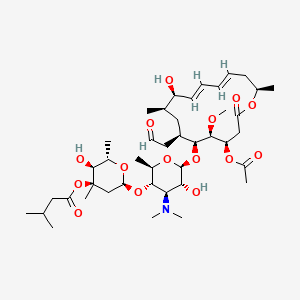![molecular formula C26H32MgO5 B13830171 4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium is a complex compound that combines several chemical entities. Each component contributes to the compound’s unique properties and applications. This compound is used in various industrial and scientific applications due to its distinct chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Tert-butylphenol: This component can be synthesized by the acid-catalyzed alkylation of phenol with isobutene.
Formaldehyde: This is typically produced industrially by the catalytic oxidation of methanol.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol: This compound can be synthesized through the condensation of phenol with acetone in the presence of an acid catalyst.
Oxomagnesium: This is generally prepared by the reaction of magnesium with oxygen or by the thermal decomposition of magnesium hydroxide.
Industrial Production Methods
The industrial production of this compound involves the combination of the above components under controlled conditions. The specific methods and conditions can vary depending on the desired purity and application of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 4-Tert-butylphenol can undergo oxidation to form 4-tert-butylcyclohexanol.
Condensation: Controlled condensation of 4-tert-butylphenol with formaldehyde can produce calixarenes.
Substitution: The hydroxyl group in 4-tert-butylphenol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Condensation: Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used.
Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 4-tert-butylcyclohexanol
Condensation: Calixarenes
Substitution: Various substituted phenols depending on the reagents used
Wissenschaftliche Forschungsanwendungen
4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium has several applications in scientific research:
Chemistry: Used in the synthesis of polymers and resins.
Biology: Employed in studies involving enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of epoxy resins, polycarbonate resins, and as a plasticizer.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, 4-tert-butylphenol can act as an endocrine disruptor by interfering with hormone receptors . The formaldehyde component can cross-link with proteins and nucleic acids, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: Similar in structure but differs in its applications and effects.
Phenol: A simpler compound with fewer industrial applications.
4-tert-Butylcyclohexanol: A product of the oxidation of 4-tert-butylphenol with different chemical properties.
Uniqueness
4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium is unique due to its combination of components, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various industrial and scientific applications.
Eigenschaften
Molekularformel |
C26H32MgO5 |
|---|---|
Molekulargewicht |
448.8 g/mol |
IUPAC-Name |
4-tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium |
InChI |
InChI=1S/C15H16O2.C10H14O.CH2O.Mg.O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-10(2,3)8-4-6-9(11)7-5-8;1-2;;/h3-10,16-17H,1-2H3;4-7,11H,1-3H3;1H2;; |
InChI-Schlüssel |
GQIXFGPHKMVLGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=O.O=[Mg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



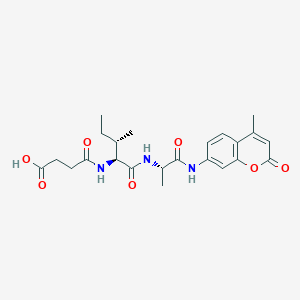



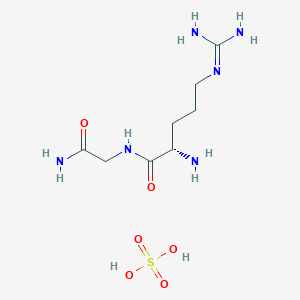
![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)
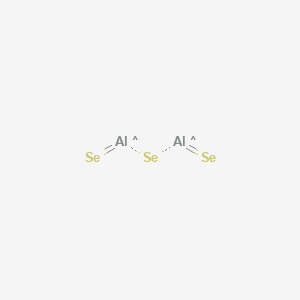

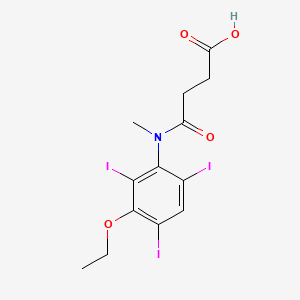
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate](/img/structure/B13830148.png)

